molecular formula C7H9BO3 B1301990 4-(Hydroxymethyl)phenylboronic acid CAS No. 59016-93-2

4-(Hydroxymethyl)phenylboronic acid

Cat. No. B1301990
CAS RN: 59016-93-2
M. Wt: 151.96 g/mol
InChI Key: PZRPBPMLSSNFOM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-(Hydroxymethyl)phenylboronic acid has been explored in various contexts. For instance, the synthesis of 4-arylcoumarins was achieved through a Cu-catalyzed hydroarylation with arylboronic acids, which included the use of methyl phenylpropiolates with a MOM-protected hydroxy group at the ortho position. This method proved effective for creating biologically active compounds . Additionally, the synthesis of 4-(2-(diethylamino)ethyl)phenylboronic acid was reported, starting from 4-bromophenylacetic acid and proceeding through reduction, acylation, and hydrolysis steps, highlighting the compound's potential as an important intermediate in organic synthesis .

Molecular Structure Analysis

The molecular structures of various phenylboronic acid derivatives have been characterized using spectroscopic techniques. For example, azo-benzoic acids and their precursors were confirmed using NMR, UV-VIS, and IR spectroscopy. Molecular structures and geometries were optimized using density functional theory, which is relevant for understanding the behavior of 4-(Hydroxymethyl)phenylboronic acid derivatives . Vibrational studies of 4-carboxy phenylboronic acid provided insights into the monomer, dimer, and trimer structures, emphasizing the importance of intermolecular hydrogen bonding .

Chemical Reactions Analysis

Phenylboronic acids are versatile in chemical reactions. They have been used in the design and synthesis of supramolecular assemblies, where O-H...N hydrogen bonds and C-H...O hydrogen bonding dimers were identified . In catalytic reactions, the ortho-substituent on phenylboronic acids, such as 2,4-bis(trifluoromethyl)phenylboronic acid, was found to play a crucial role in accelerating amidation reactions by preventing the coordination of amines to the boron atom . Additionally, the transmetalation from B to Rh during the catalytic asymmetric 1,4-addition reaction of phenylboronic acid to enones was computationally compared, highlighting the importance of the orientation of phenylboronic acid for efficient B-to-Rh transfer .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylboronic acid derivatives can be inferred from their reactivity and interaction with other molecules. For instance, 2-hydroxymethylphenylboronate was used as a reagent to detect carbohydrates, forming anionic complexes with 1,2-diols, which underscores the compound's potential utility in analytical chemistry . The solvent composition and pH were found to influence the acid-base dissociation and azo-hydrazone tautomerism of azo-benzoic acids, which is relevant for understanding the behavior of similar phenylboronic acid derivatives in various environments .

Scientific Research Applications

Carbohydrate Chemistry

4-(Hydroxymethyl)phenylboronic acid plays a significant role in carbohydrate chemistry. It condenses with diols to form cyclic esters, which are useful in synthesizing specifically substituted or oxidized sugar derivatives. This compound can be used in chromatographic solvents as a reagent for cis-1,2,3-triols on pyranoid rings and in electrophoretic separations of polyhydroxy compounds. Its phenylboronate esters are stable under various conditions, allowing for the substitution or oxidation of unprotected hydroxyl groups. These esters can be removed under mild, neutral conditions, making them useful for synthesizing specific carbonyl derivatives or preparing specially substituted carbohydrate compounds (Ferrier, 1972).

Glucose-Responsive Materials

This compound has been used in the development of glucose-responsive materials, particularly in nanotechnology for drug delivery. Phenylboronic acid-based nanoparticles can respond to glucose and lactic acid changes, making them suitable for insulin delivery and other medical applications. These nanoparticles can aggregate upon interaction with glucose or lactic acid, showcasing their potential in selective, responsive drug delivery systems under both pathological and physiological conditions (Vrbata & Uchman, 2018).

Biomedical Applications

In the field of biomedical sciences, 4-(Hydroxymethyl)phenylboronic acid is used for developing advanced bio-applications. It forms reversible complexes with polyols, including sugar, diol, and diphenol. These unique chemical properties have been exploited for diagnostic and therapeutic applications, including drug delivery systems and biosensors. Recent advances highlight the fabrication of phenylboronic acid-decorated polymeric nanomaterials, focusing on interactions with glucose and sialic acid (Lan & Guo, 2019).

Catalysis

4-(Hydroxymethyl)phenylboronic acid is used in catalysis, particularly in the synthesis of 4-arylcoumarins via Cu-catalyzed hydroarylation with arylboronic acids. This method has been effectively used for synthesizing biologically active compounds (Yamamoto & Kirai, 2008).

Safety And Hazards

4-(Hydroxymethyl)phenylboronic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling this compound .

Future Directions

The future directions of 4-(Hydroxymethyl)phenylboronic acid are largely dependent on its applications in organic synthesis. It is a valuable reactant in various coupling reactions and is used in the synthesis of biologically active compounds . Therefore, its future directions are likely to be influenced by developments in these areas.

properties

IUPAC Name

[4-(hydroxymethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BO3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4,9-11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRPBPMLSSNFOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CO)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370454
Record name 4-(Hydroxymethyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Hydroxymethyl)phenylboronic acid

CAS RN

59016-93-2
Record name 4-(Hydroxymethyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Hydroxymethyl)benzeneboronic acid
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Synthesis routes and methods I

Procedure details

380 mg of sodium borohydride were added to a solution of 1.5 g of (4-formylphenyl)-boronic acid in 40 ml of methanol at 0° C. under an inert atmosphere, and after stirring for 30 minutes, 200 ml of 2N hydrochloric acid were added. After evaporation under reduced pressure, the crude product was extracted with ethyl acetate and the organic phase was dried over magnesium sulfate, followed by filtration and evaporation under reduced pressure to obtain 1.5 g of the expected product with a Rf=0.15 (cyclohexane/ethyl acetate 50/50).
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380 mg
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1.5 g
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40 mL
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200 mL
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reactant
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

15 g (100 mmol) of 4-formylphenylboronic acid were dissolved in 200 ml of tetrahydrofuran, and 0.25 g of Raney nickel were added. A stream of hydrogen was passed through the reaction mixture for 8 hours, giving 14.8 g (97 mmol) of 4-(hydroxymethyl)phenylboronic acid.
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15 g
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reactant
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200 mL
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0 (± 1) mol
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0.25 g
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Synthesis routes and methods V

Procedure details

Analogously to Example 12, 12 g (52 mmol) of pinacolyl 4-formylphenylboronate were hydrogenated in 100 ml of methanol, giving 11.7 g (50 mmol) of 4-(hydroxymethyl)phenylboronic acid.
Name
pinacolyl 4-formylphenylboronate
Quantity
12 g
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
480
Citations
H Niu, X Hu, Z Huang, Z Fan, Y Dang, C Li, J Guan - abstracts.biomaterials.org
Methods: Materials used for synthesis were N-isopropylacrylamide(NIPAAm), 2-Hydroxyethyl methacrylate (HEMA), 4-(hydroxymethyl)-phenylboronic acid pinacol ester, acryloyl …
Number of citations: 2 abstracts.biomaterials.org
X Han, HM Li, C Xu, ZQ Xiao, ZQ Wang, WJ Fu… - Transition Metal …, 2016 - Springer
Two water-soluble monophosphine [PPh 3 and 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl(Sphos)]-palladacycles containing hydroxymethyl groups 2–3 were prepared by …
Number of citations: 13 link.springer.com
HM Li, C Xu, XQ Hao, Z Li, ZQ Wang, WJ Fu… - Inorganica Chimica …, 2013 - Elsevier
A new cationic cyclopalladated ferrocenylpyrimidine 2 has been synthesized and characterized by elemental analysis, IR, 1 H and C 13 NMR. Additionally, its detailed structure has …
Number of citations: 13 www.sciencedirect.com
J Feng, L Chen, J Gu, Z He, J Yun, X Wang - Journal of Polymer Research, 2016 - Springer
… are firstly performed to synthesize thermoplastic phenolic resin (PR), then phenylboronic acid (PBA) and other two boron compounds (4-hydroxymethyl phenylboronic acid & boronic …
Number of citations: 19 link.springer.com
J Feng, J Li, L Chen, Y Qin, X Zhang, J Gu… - Journal of Polymer …, 2017 - Springer
… (Tianjin, China).4-hydroxymethyl phenylboronic acid (4-HMPBA) was obtained from Beijing HWRK Chemical Co. (Beijing, China); Absolute ethanol was supplied by Fuyu Fine …
Number of citations: 17 link.springer.com
S Liu, X Kong, Y Fang, Z He, H Wu, J Ji, X Yang… - Available at SSRN … - papers.ssrn.com
Triple-negative breast cancer (TNBC) is one of the most aggressive cancers with immunosuppressive microenvironment. Monotherapy, such as chemotherapy, photodynamic therapy …
Number of citations: 0 papers.ssrn.com
YE Aguirre-Chagala, JL Santos, Y Huang… - ACS Macro …, 2014 - ACS Publications
Environmental responsiveness is an appealing trait of emerging polymeric materials, as shown for a variety of pH-responsive drug delivery systems. The chemical versatility of the …
Number of citations: 50 pubs.acs.org
D Vrbata, M Uchman - Nanoscale, 2018 - pubs.rsc.org
The present study describes the synthesis, self-assembly and responsiveness to glucose and lactic acid of biocompatible and biodegradable block copolymer micelles using …
Number of citations: 29 pubs.rsc.org
CQ Luo, YX Zhou, TJ Zhou, L Xing, PF Cui… - Journal of Controlled …, 2018 - Elsevier
Prodrug-based stimuli-responsive vectors have emerged as highly promising platform. Inspired by the fact that antioxidant systems including glutathione (GSH) make cancer cells adapt …
Number of citations: 65 www.sciencedirect.com
CQ Luo, L Xing, PF Cui, JB Qiao, YJ He… - International Journal …, 2017 - Taylor & Francis
Background The natural compound curcumin (Cur) can regulate growth inhibition and apoptosis in various cancer cell lines, although its clinical applications are restricted by extreme …
Number of citations: 47 www.tandfonline.com

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